molecular formula C10H16O3 B13938522 Bicyclo(2.2.2)octane-1,4-diol, monoacetate CAS No. 54774-94-6

Bicyclo(2.2.2)octane-1,4-diol, monoacetate

Cat. No.: B13938522
CAS No.: 54774-94-6
M. Wt: 184.23 g/mol
InChI Key: OSRXXHFYYBJIOW-UHFFFAOYSA-N
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Description

Bicyclo(2.2.2)octane-1,4-diol, monoacetate is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo(2.2.2)octane-1,4-diol, where one of the hydroxyl groups is acetylated. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.2)octane-1,4-diol, monoacetate typically involves the acetylation of bicyclo(2.2.2)octane-1,4-diol. This can be achieved through the reaction of bicyclo(2.2.2)octane-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of one hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octane-1,4-diol, monoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to bicyclo(2.2.2)octane-1,4-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo(2.2.2)octane-1,4-diol, monoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)octane-1,4-diol, monoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group can also undergo hydrolysis, releasing acetic acid and the parent diol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.2)octane-1,4-diol: The parent compound without the acetyl group.

    Bicyclo(2.2.2)octane-1,4-dicarboxylic acid: A derivative with carboxyl groups instead of hydroxyl groups.

    Bicyclo(2.2.2)octane-1,4-dione: A compound with ketone groups.

Uniqueness

Bicyclo(2.2.2)octane-1,4-diol, monoacetate is unique due to its acetylated hydroxyl group, which imparts different chemical reactivity and biological properties compared to its non-acetylated counterpart. This modification can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

54774-94-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate

InChI

InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3

InChI Key

OSRXXHFYYBJIOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CCC(CC1)(CC2)O

Origin of Product

United States

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